2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid
説明
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid is a synthetic organic compound featuring a phenylacetic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected tetrahydro-pyridazinyl moiety. This structure combines a carboxylic acid functional group with a six-membered partially saturated pyridazine ring, which is stabilized by the Boc group. Such derivatives are often intermediates in drug discovery, particularly for modulating solubility, stability, and receptor-binding properties . The Boc group serves as a protective moiety for amines during synthesis, while the phenylacetic acid component is common in non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive molecules targeting enzymes or receptors .
特性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]diazinan-1-yl]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-12-8-7-11-18(19)14(15(20)21)13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHAFQHEBBLIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640001 | |
| Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-20-9 | |
| Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Catalytic Formation via Phenylsodium Intermediates
A patented industrial process describes the formation of phenylacetic acid through catalytic conversion of phenylsodium and benzylsodium intermediates. The process involves:
- Reacting sodium metal suspended in toluene with chlorobenzene in the presence of a catalyst to form phenylsodium.
- Subsequent catalytic conversion of phenylsodium to benzylsodium.
- Carbonation of benzylsodium with dry ice (excess of 20-fold mole) to form phenylacetic acid.
- Hydrolysis and acidification steps to isolate phenylacetic acid with high purity (95-99%) and yield (90-95%).
Key operational parameters include high-speed mixing (up to 10,000 rpm) under dry nitrogen atmosphere, toluene boiling temperature, and controlled hydrolysis with water volume at 25-35% of toluene volume. The final product crystallizes with a melting point of 75-76 °C.
Alternative Hydrolysis of Benzyl Cyanide
Another method involves hydrolysis of benzyl cyanide under acidic conditions (50-100 °C) to yield phenylacetic acid. This approach is simpler but requires careful control of reaction temperature and acid addition to optimize yield and purity.
Coupling Strategies to Form 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic Acid
The final assembly involves coupling the Boc-protected tetrahydropyridazinyl intermediate with the phenylacetic acid moiety.
Carboxylation and Coupling Reactions
- The phenylacetic acid or its activated derivatives (e.g., acid chlorides or esters) are reacted with the Boc-protected tetrahydropyridazinyl amine under coupling conditions.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
- Reaction conditions are optimized to maintain Boc protection and avoid racemization or side reactions.
Hydrolysis and Purification
- After coupling, hydrolysis steps may be employed to remove ester protecting groups if present.
- Purification is typically achieved by crystallization or chromatographic methods.
- The final compound is characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Analytical Data
- The phenylacetic acid prepared via catalytic phenylsodium routes exhibits melting points consistent with literature (75-76 °C) and purity >95%.
- Boc-protected amino acid derivatives show high yields and clean NMR spectra, confirming successful protection and retention of stereochemistry.
- Coupling reactions maintain Boc integrity, and final compounds show expected mass spectral peaks (e.g., m/z 230-251 for related Boc-protected phenylacetic acid derivatives).
- Hydrolysis and purification steps are critical to remove impurities and unreacted starting materials, ensuring high-quality final products suitable for further applications.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines, depending on the reagents used.
-
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions, allowing the free amine to react with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group, followed by reaction with electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted amines depending on the electrophile used.
科学的研究の応用
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid is used extensively in scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features that mimic biological molecules.
-
Medicine: : Research into new drug candidates often employs this compound as a building block for synthesizing potential therapeutic agents.
-
Industry: : It is used in the development of new materials and chemical processes, particularly those requiring specific structural motifs.
作用機序
The mechanism of action of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Binding: It can interact with biological receptors, mimicking natural ligands and modulating receptor activity.
類似化合物との比較
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid (Compound 12 in )
- Structure: Replaces the tetrahydro-pyridazinyl group with a Boc-protected amino group.
- Molecular Weight : ~265.3 g/mol (estimated).
- Key Differences: Lacks the heterocyclic ring, reducing steric complexity.
- Synthesis : Prepared via coupling reactions, similar to the target compound but with simpler intermediates .
2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid ()
- Structure : Substitutes the pyridazinyl-Boc group with a 4-bromophenylacetamido moiety.
- Molecular Weight : 348.2 g/mol.
- The acetamido linker may confer rigidity compared to the heterocyclic ring.
- Applications : Brominated analogs are often explored in anticancer and antimicrobial studies due to halogen-bonding capabilities .
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid ()
- Structure : Features a Boc-protected piperazine ring instead of pyridazinyl.
- Molecular Weight : 244.3 g/mol.
- Key Differences : Piperazine’s two nitrogen atoms enhance basicity and hydrogen-bonding capacity. The smaller ring size (6-membered vs. pyridazinyl’s 6-membered with two adjacent nitrogens) may influence conformational stability.
- Physicochemical Data : LogP = 0.98 (indicating moderate lipophilicity), TPSA = 64.7 Ų (polar surface area) .
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid ()
- Structure : Contains a chlorinated pyrazole ring linked via formamido.
- Molecular Weight : 307.73 g/mol.
- Key Differences : The pyrazole’s aromaticity and chlorine atom may enhance electrophilic interactions. The formamido group offers a planar geometry distinct from the Boc-protected heterocycle.
- Applications : Pyrazole derivatives are prevalent in kinase inhibitors and anti-inflammatory agents .
Comparative Physicochemical Properties
| Property | Target Compound | (S)-2-((Boc)amino)-2-phenylacetic acid | 2-[2-(4-BrPh)acetamido]-2-phenylacetic acid | 2-(4-Boc-piperazinyl)acetic acid | 2-[(5-Cl-pyrazolyl)formamido]-2-phenylacetic acid |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | ~265.3 | 348.2 | 244.3 | 307.7 |
| LogP | ~1.5 (predicted) | ~1.2 | ~2.8 (due to Br) | 0.98 | ~2.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | 3 |
| TPSA (Ų) | ~90 | ~75 | ~70 | 64.7 | ~95 |
| Bioactivity Relevance | Receptor binding (hypothetical) | Potential protease inhibition | Halogen-mediated interactions | CNS permeability | Kinase inhibition |
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the Boc-protection of the tetrahydro-pyridazinyl ring followed by coupling with phenylacetic acid derivatives. Key steps include:
- Boc Protection : Using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling for aryl linkages .
- Optimization : Reaction parameters like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂/XPhos) are systematically varied using Design of Experiments (DoE) to maximize yield .
Q. Example Reaction Optimization Table :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Boc Protection | None | THF | 25 | 85 |
| Coupling | Pd(OAc)₂/XPhos | DMF | 100 | 72 |
| Deprotection | HCl (aq.) | H₂O/EtOH | 95 | 90 |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : H and C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and phenylacetic acid protons (δ 3.5–4.0 ppm for CH₂) .
- HPLC-MS : Reversed-phase C18 columns (ACN/H₂O + 0.1% TFA) with ESI-MS detect [M+H]⁺ ions, ensuring >95% purity .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-pyridazinyl ring and confirms Boc-group orientation .
Q. How is the Boc group’s stability evaluated under varying pH conditions?
- Acidic Conditions : Hydrolysis in 1M HCl at 25°C monitored via TLC or HPLC shows Boc deprotection within 2–4 hours .
- Basic Conditions : Stability in 0.1M NaOH is poor (degradation >90% in 1 hour), necessitating neutral pH during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR shifts (e.g., phenylacetic acid protons) may arise from solvent effects (DMSO vs. CDCl₃) or rotameric equilibria. Mitigation strategies include:
Q. What experimental and computational approaches are used to study its reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor substitution rates (e.g., with amines) via UV-Vis or F NMR (if fluorinated analogs exist) .
- DFT/MD Simulations : Model transition states (e.g., SN2 mechanisms) and solvent effects using Schrödinger Suite .
- Isotopic Labeling : O tracing in hydrolysis experiments to confirm reaction pathways .
Q. How can researchers address low yields in multi-step syntheses due byproduct formation?
- Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., dimerization products) .
- Stepwise Quenching : Isolate reactive intermediates (e.g., silyl esters) before coupling .
- DoE Optimization : Vary stoichiometry (1.1–1.5 eq. of coupling agents) and reaction time (2–24 hours) to suppress side reactions .
Q. Example DoE Table for Coupling Step :
| EDC (eq.) | HOBt (eq.) | Time (h) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|
| 1.1 | 1.0 | 4 | 65 | 15 |
| 1.3 | 1.2 | 6 | 78 | 8 |
| 1.5 | 1.5 | 8 | 82 | 5 |
Q. What strategies are employed to enhance enantiomeric purity in chiral derivatives?
- Chiral HPLC : Use Chiralpak IA columns (hexane/IPA) to separate enantiomers .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of ketone intermediates .
- Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) to isolate desired enantiomers .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data in cell-based assays?
Discrepancies may arise from:
- Solubility Issues : Use DMSO stocks <0.1% to avoid cytotoxicity .
- Metabolic Instability : Incubate with liver microsomes to assess degradation rates .
- Batch Variability : Validate purity via elemental analysis (C, H, N) and DSC for polymorph screening .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
